molecular formula C9H13NO3 B13451709 [4-(Dimethoxymethyl)pyridin-3-yl]methanol

[4-(Dimethoxymethyl)pyridin-3-yl]methanol

Cat. No.: B13451709
M. Wt: 183.20 g/mol
InChI Key: UKDMZSKYYFFFJJ-UHFFFAOYSA-N
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Description

[4-(Dimethoxymethyl)pyridin-3-yl]methanol: is a chemical compound with the molecular formula C8H11NO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Dimethoxymethyl)pyridin-3-yl]methanol typically involves the reaction of 4-hydroxymethylpyridine with dimethyl sulfate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Dimethoxymethyl)pyridin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alcohols or amines. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols)

Major Products:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

Chemistry: In chemistry, [4-(Dimethoxymethyl)pyridin-3-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme activity and metabolic pathways. Its structural similarity to naturally occurring compounds makes it a useful tool for investigating biological processes.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, contributing to the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of [4-(Dimethoxymethyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

    [2-Chloro-3-(dimethoxymethyl)pyridin-4-yl]methanol: This compound is structurally similar but contains a chlorine atom, which can influence its reactivity and applications.

    [3-(Dimethoxymethyl)pyridin-4-yl]methanol: This compound has a similar structure but differs in the position of the methoxymethyl group, affecting its chemical properties.

Uniqueness: [4-(Dimethoxymethyl)pyridin-3-yl]methanol is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

[4-(dimethoxymethyl)pyridin-3-yl]methanol

InChI

InChI=1S/C9H13NO3/c1-12-9(13-2)8-3-4-10-5-7(8)6-11/h3-5,9,11H,6H2,1-2H3

InChI Key

UKDMZSKYYFFFJJ-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C=NC=C1)CO)OC

Origin of Product

United States

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